molecular formula C15H18N2O3S B5839766 5-(4-Isobutoxy-benzyl)-2-mercapto-pyrimidine-4,6-diol

5-(4-Isobutoxy-benzyl)-2-mercapto-pyrimidine-4,6-diol

Cat. No.: B5839766
M. Wt: 306.4 g/mol
InChI Key: HNSUXVPRUHXOOQ-UHFFFAOYSA-N
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Description

5-(4-Isobutoxy-benzyl)-2-mercapto-pyrimidine-4,6-diol is a chemical compound with a unique structure that combines a pyrimidine ring with an isobutoxy-benzyl group and mercapto functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isobutoxy-benzyl)-2-mercapto-pyrimidine-4,6-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-isobutoxybenzylamine and 2-mercapto-4,6-dihydroxypyrimidine.

    Reaction Conditions: The reaction between 4-isobutoxybenzylamine and 2-mercapto-4,6-dihydroxypyrimidine is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and a catalyst to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isobutoxy-benzyl)-2-mercapto-pyrimidine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the isobutoxy-benzyl group.

    Substitution: The hydroxyl groups on the pyrimidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified pyrimidine derivatives.

    Substitution: Alkylated or acylated pyrimidine compounds.

Scientific Research Applications

5-(4-Isobutoxy-benzyl)-2-mercapto-pyrimidine-4,6-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Isobutoxy-benzyl)-2-mercapto-pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The mercapto group can form covalent bonds with thiol groups in proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-5-(4-isobutoxy-benzyl)-2-methylsulfanyl-pyrimidine: Similar structure but with chloro and methylsulfanyl groups.

    5-(4-Isobutoxy-benzyl)-2-(toluene-4-sulfonylamino)-1H-pyrimidine-4,6-dione: Contains a toluene-sulfonylamino group instead of the mercapto group.

Uniqueness

5-(4-Isobutoxy-benzyl)-2-mercapto-pyrimidine-4,6-diol is unique due to its combination of isobutoxy-benzyl and mercapto functionalities, which confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-9(2)8-20-11-5-3-10(4-6-11)7-12-13(18)16-15(21)17-14(12)19/h3-6,9H,7-8H2,1-2H3,(H3,16,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSUXVPRUHXOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333251
Record name 6-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-2-sulfanylidene-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202793
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

57737-29-8
Record name 6-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-2-sulfanylidene-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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